molecular formula C15H10ClFN4 B1308042 2-chloro-4-{2-[(2-fluorophenyl)methylidene]hydrazin-1-yl}quinazoline

2-chloro-4-{2-[(2-fluorophenyl)methylidene]hydrazin-1-yl}quinazoline

Cat. No.: B1308042
M. Wt: 300.72 g/mol
InChI Key: MEDLOMPEMQDACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-{2-[(2-fluorophenyl)methylidene]hydrazin-1-yl}quinazoline is a chemical compound with the molecular formula C15H10ClFN4 It is known for its unique structure, which combines a fluorobenzene ring with a quinazoline moiety through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-{2-[(2-fluorophenyl)methylidene]hydrazin-1-yl}quinazoline typically involves the condensation reaction between 2-fluorobenzenecarbaldehyde and 2-chloro-4-quinazolinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-{2-[(2-fluorophenyl)methylidene]hydrazin-1-yl}quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinazoline derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.

    Substitution: The fluorine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted quinazoline compounds.

Scientific Research Applications

2-chloro-4-{2-[(2-fluorophenyl)methylidene]hydrazin-1-yl}quinazoline has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-{2-[(2-fluorophenyl)methylidene]hydrazin-1-yl}quinazoline involves its interaction with specific molecular targets and pathways. The hydrazone linkage can act as a reactive site, allowing the compound to form covalent bonds with biological molecules. This interaction can inhibit or modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluorobenzenecarbaldehyde N-(2-chloro-4-pyridinyl)hydrazone
  • 2-fluorobenzenecarbaldehyde N-(2-chloro-4-pyrimidinyl)hydrazone
  • 2-fluorobenzenecarbaldehyde N-(2-chloro-4-pyrazinyl)hydrazone

Uniqueness

2-chloro-4-{2-[(2-fluorophenyl)methylidene]hydrazin-1-yl}quinazoline is unique due to its quinazoline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H10ClFN4

Molecular Weight

300.72 g/mol

IUPAC Name

2-chloro-N-[(2-fluorophenyl)methylideneamino]quinazolin-4-amine

InChI

InChI=1S/C15H10ClFN4/c16-15-19-13-8-4-2-6-11(13)14(20-15)21-18-9-10-5-1-3-7-12(10)17/h1-9H,(H,19,20,21)

InChI Key

MEDLOMPEMQDACN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC(=NC3=CC=CC=C32)Cl)F

Origin of Product

United States

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